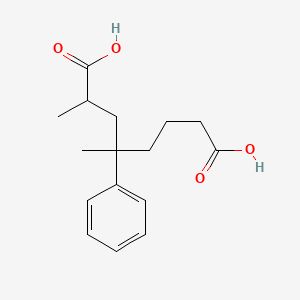

2,4-Dimethyl-4-phenyloctanedioic acid

Description

2,4-Dimethyl-4-phenyloctanedioic acid is a branched aliphatic dicarboxylic acid featuring a phenyl substituent at the 4-position and methyl groups at the 2- and 4-positions of an octanedioic acid backbone. Its molecular structure confers unique physicochemical properties, such as altered solubility and stereochemical complexity, which distinguish it from simpler dicarboxylic acids like adipic or suberic acid. The phenyl group may enhance lipophilicity, influencing bioavailability or binding interactions in biological systems, while the dual methyl groups could sterically hinder rotational freedom or reaction pathways.

Propriétés

Numéro CAS |

63390-28-3 |

|---|---|

Formule moléculaire |

C16H22O4 |

Poids moléculaire |

278.34 g/mol |

Nom IUPAC |

2,4-dimethyl-4-phenyloctanedioic acid |

InChI |

InChI=1S/C16H22O4/c1-12(15(19)20)11-16(2,10-6-9-14(17)18)13-7-4-3-5-8-13/h3-5,7-8,12H,6,9-11H2,1-2H3,(H,17,18)(H,19,20) |

Clé InChI |

MNLBICYWIXYGAK-UHFFFAOYSA-N |

SMILES canonique |

CC(CC(C)(CCCC(=O)O)C1=CC=CC=C1)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-4-phenyloctanedioic acid typically involves multi-step organic reactions. One common method is the alkylation of a suitable precursor, such as 2,4-dimethylphenylacetic acid, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often include the use of strong bases, such as sodium hydroxide, and oxidizing agents, such as potassium permanganate.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dimethyl-4-phenyloctanedioic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dimethyl-4-phenyloctanedioic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

2,4-Dimethyl-4-phenyloctanedioic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,4-Dimethyl-4-phenyloctanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares 2,4-Dimethyl-4-phenyloctanedioic acid with structurally or functionally related compounds, based on available evidence and inferred properties:

Key Comparative Insights:

Structural Complexity: Unlike simpler acids (e.g., 4-methyloctanoic acid ), the target compound’s phenyl and dual methyl groups introduce steric and electronic effects that may reduce solubility in polar solvents but enhance compatibility with hydrophobic matrices (e.g., lipid bilayers or polymer blends).

Functional Group Diversity: Compared to 2,4-D , which has chlorophenoxy groups for herbicidal activity, the phenyl group in the target compound lacks electronegative substituents, likely reducing reactivity but improving metabolic stability in biological systems.

Analytical Challenges : Similar to 4-hydroxyphenyllactic acid , the stereoisomerism of 2,4-Dimethyl-4-phenyloctanedioic acid may necessitate advanced chromatographic techniques (e.g., chiral UPLC-MS/MS) for precise quantification.

Toxicity Profile: While 2,4-D has well-documented endocrine-disrupting effects , the absence of chlorine or phenoxy groups in the target compound suggests a divergent toxicological pathway, though empirical data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.